1-Azido-2-bromo-4-(trifluorométhyl)benzène

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

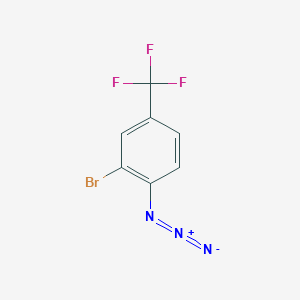

1-Azido-2-bromo-4-(trifluoromethyl)benzene is an aromatic azide compound with the molecular formula C7H3BrF3N3. This compound is notable for its unique combination of azide, bromine, and trifluoromethyl functional groups, which impart distinct chemical properties and reactivity. It is commonly used in organic synthesis and various chemical research applications.

Applications De Recherche Scientifique

1-Azido-2-bromo-4-(trifluoromethyl)benzene has a wide range of applications in scientific research:

Chemistry: It is used in the synthesis of complex organic molecules, particularly in click chemistry for the formation of triazoles.

Biology: The compound is used in bioconjugation techniques to label biomolecules with fluorescent tags or other functional groups.

Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including potential anticancer agents.

Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique reactivity and stability.

Mécanisme D'action

Target of Action

The primary targets of 1-Azido-2-bromo-4-(trifluoromethyl)benzene are copper (I) and palladium in catalyzed reactions . These metals play a crucial role in facilitating the azide-alkyne cycloaddition reactions and cross-coupling with arylboronic acids .

Mode of Action

1-Azido-2-bromo-4-(trifluoromethyl)benzene: interacts with its targets through copper (I)-catalyzed azide-alkyne cycloaddition reactions . It can also undergo palladium-catalyzed cross-coupling with arylboronic acids to form the corresponding azido-bis-aryl derivatives .

Biochemical Pathways

The compound affects the biochemical pathways of copper (I) and palladium catalyzed reactions . The downstream effects of these pathways result in the formation of azido-bis-aryl derivatives .

Result of Action

The molecular and cellular effects of 1-Azido-2-bromo-4-(trifluoromethyl)benzene’s action result in the formation of azido-bis-aryl derivatives . These derivatives are formed as a result of the compound’s interaction with copper (I) and palladium in catalyzed reactions .

Action Environment

The action, efficacy, and stability of 1-Azido-2-bromo-4-(trifluoromethyl)benzene can be influenced by various environmental factors. For instance, the presence of copper (I) and palladium in the reaction environment is crucial for the compound’s action . Additionally, the temperature of the reaction environment can also affect the compound’s efficacy and stability .

Méthodes De Préparation

The synthesis of 1-Azido-2-bromo-4-(trifluoromethyl)benzene typically involves the introduction of the azide group to a brominated aromatic ring. One common method involves the reaction of 2-bromo-4-(trifluoromethyl)aniline with sodium azide in the presence of a suitable solvent and catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired azide compound.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to achieve high yields and purity.

Analyse Des Réactions Chimiques

1-Azido-2-bromo-4-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:

Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, often facilitated by copper(I) catalysts. This is commonly seen in azide-alkyne cycloaddition reactions, forming triazoles.

Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Cross-Coupling Reactions: The bromine atom allows for palladium-catalyzed cross-coupling reactions with arylboronic acids, forming azido-bis-aryl derivatives.

Common reagents used in these reactions include copper(I) catalysts, palladium catalysts, and various reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Comparaison Avec Des Composés Similaires

1-Azido-2-bromo-4-(trifluoromethyl)benzene can be compared with other similar compounds, such as:

1-Azido-2-bromobenzene: Lacks the trifluoromethyl group, resulting in different reactivity and stability.

1-Azido-4-(trifluoromethyl)benzene: Lacks the bromine atom, affecting its ability to participate in cross-coupling reactions.

2-Azido-4-bromo-1-(trifluoromethyl)benzene: Positional isomer with different reactivity due to the arrangement of functional groups.

The presence of both the azide and bromine groups, along with the trifluoromethyl group, makes 1-Azido-2-bromo-4-(trifluoromethyl)benzene unique in its reactivity and applications.

Activité Biologique

1-Azido-2-bromo-4-(trifluoromethyl)benzene is an organic compound characterized by its unique combination of functional groups: an azido group, a bromo substituent, and a trifluoromethyl group on a benzene ring. This structural configuration imparts distinct chemical properties and reactivity, making it of significant interest in synthetic chemistry and biological applications. The azido group, in particular, facilitates participation in click chemistry reactions, which are crucial for bioconjugation and drug development.

The compound's biological activity is primarily linked to its reactivity with various molecular targets. The azido group allows for the formation of stable triazole linkages with alkynes through click chemistry, which is valuable in selective labeling and modification of biomolecules.

Comparison with Related Compounds

To understand the uniqueness of 1-azido-2-bromo-4-(trifluoromethyl)benzene, it can be compared with several structurally related compounds:

| Compound Name | Key Features | Uniqueness |

|---|---|---|

| 1-Azido-4-(trifluoromethyl)benzene | Contains an azido group and trifluoromethyl substituent | Lacks bromo substituent |

| 1-Bromo-4-(trifluoromethoxy)benzene | Contains bromo and trifluoromethoxy groups | No azido group |

| 1-Azido-2-bromo-4-(methoxy)benzene | Contains azido and bromo groups along with methoxy | Absence of trifluoromethyl group |

The combination of both azido and bromo substituents alongside the trifluoromethyl group makes this compound particularly reactive and suitable for specific applications in synthetic chemistry.

Biological Applications

The biological activity of 1-azido-2-bromo-4-(trifluoromethyl)benzene has been explored through various studies focusing on its potential therapeutic applications. Its ability to form stable triazole linkages positions it as a candidate for further exploration in medicinal chemistry.

Case Studies

- Click Chemistry Applications : Research indicates that 1-azido-2-bromo-4-(trifluoromethyl)benzene can participate in click reactions that lead to the synthesis of diverse triazole-containing compounds. These compounds have shown promise in drug development due to their stability and bioactivity .

- Antimicrobial Activity : In studies assessing the antimicrobial properties of azide-containing compounds, derivatives similar to 1-azido-2-bromo-4-(trifluoromethyl)benzene exhibited significant activity against various bacterial strains, including multidrug-resistant Staphylococcus aureus . This suggests potential applications in developing new antimicrobial agents.

- Synthesis of Heterocycles : The compound has been utilized in the synthesis of various heterocycles through nucleophilic substitution reactions involving its azido group. These heterocycles have been evaluated for their biological activities, including anticancer properties .

The biological mechanisms underlying the activity of 1-azido-2-bromo-4-(trifluoromethyl)benzene primarily involve:

- Nucleophilic Attack : The terminal nitrogen atom of the azide group acts as a nucleophile, allowing it to engage in reactions with electrophilic partners, facilitating the formation of new chemical entities.

- Formation of Triazoles : The formation of triazole linkages through click chemistry not only stabilizes the resulting compounds but also enhances their bioactivity by improving solubility and bioavailability .

Propriétés

IUPAC Name |

1-azido-2-bromo-4-(trifluoromethyl)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF3N3/c8-5-3-4(7(9,10)11)1-2-6(5)13-14-12/h1-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZPYTSMQUMDALH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)Br)N=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.